molecular formula C9H13ClFNO B578450 (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride CAS No. 1213014-67-5

(R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride

Cat. No.: B578450
CAS No.: 1213014-67-5
M. Wt: 205.657
InChI Key: IOGBJJCWLPCSLS-FYZOBXCZSA-N
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Description

®-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride is a chiral amine compound characterized by the presence of a fluorine atom and a methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 2-fluoro-3-methoxybenzaldehyde.

    Reductive Amination: The aldehyde group is converted to the corresponding amine via reductive amination using a chiral amine source and a reducing agent such as sodium cyanoborohydride.

    Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity, thereby modulating its biological activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(2-Fluoro-3-methylphenyl)ethanamine hydrochloride
  • ®-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride
  • ®-1-(2-Fluoro-3-methoxyphenyl)propanamine hydrochloride

Uniqueness

®-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

(1R)-1-(2-fluoro-3-methoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c1-6(11)7-4-3-5-8(12-2)9(7)10;/h3-6H,11H2,1-2H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGBJJCWLPCSLS-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)OC)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C(=CC=C1)OC)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704226
Record name (1R)-1-(2-Fluoro-3-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1213014-67-5
Record name (1R)-1-(2-Fluoro-3-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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